3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
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Overview
Description
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield
Biological Activity
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of Carbazole Derivative : Starting with 9H-carbazole, bromination is performed to introduce the bromine atom.
- Coupling Reaction : The dibenzo[b,d]furan moiety is then introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling methods.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antiviral Activity
Recent studies have demonstrated that derivatives of carbazole, including this compound, exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, certain derivatives showed binding energies in the range of -8.77 to -8.92 kcal/mol, suggesting potent inhibitory effects against these targets .
Antimicrobial Properties
Carbazole derivatives have also been evaluated for their antimicrobial activities. In various studies, compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For example, compounds with methoxy and chloro substitutions showed pronounced effects against standard bacterial strains when tested at concentrations around 25 µg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival .
Case Studies
- SARS-CoV-2 Inhibition : A study focused on synthesizing benzofuran-based carbazole derivatives found that several compounds exhibited high binding affinities to SARS-CoV-2 proteins, indicating their potential as therapeutic agents against COVID-19 .
- Antimicrobial Efficacy : Another investigation into carbazole derivatives reported significant antibacterial activity against multiple pathogens, with specific compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C24H14BrNO |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-bromo-9-dibenzofuran-3-ylcarbazole |
InChI |
InChI=1S/C24H14BrNO/c25-15-9-12-22-20(13-15)17-5-1-3-7-21(17)26(22)16-10-11-19-18-6-2-4-8-23(18)27-24(19)14-16/h1-14H |
InChI Key |
CULYPLGBLNKMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)C6=CC=CC=C6O5)C=CC(=C3)Br |
Origin of Product |
United States |
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